(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-13-3-1-4-14(11-13)21-19-22-15(12-28-19)17(25)23-6-8-24(9-7-23)18(26)16-5-2-10-27-16/h1-5,10-12H,6-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAUESATCNUFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups, such as thiazole and indole derivatives, have been found to interact with multiple receptors and enzymes, suggesting that this compound may also have a broad range of biochemical interactions.
Biological Activity
The compound (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 416.9 g/mol. The structure features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.9 g/mol |
| CAS Number | 1202972-46-0 |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting tumor cell proliferation. For instance, compounds with similar thiazole structures have been reported to have IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity.
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances antitumor activity by increasing the electron density on the thiazole ring, facilitating interaction with biomolecular targets .
- Case Study : A study demonstrated that thiazole derivatives possess selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Thiazole derivatives have been linked to the inhibition of key inflammatory mediators:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of leukotriene B4 synthesis, which plays a crucial role in inflammatory responses. Compounds similar to our target compound were shown to inhibit calcium mobilization in CHO cells overexpressing human receptors involved in inflammation .
Antimicrobial Activity
Thiazoles are recognized for their antimicrobial properties. The target compound has shown activity against various bacterial strains:
- In Vitro Studies : Similar thiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) supporting their use as potential antimicrobial agents .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines (IC50 < 10 µM) |
| Anti-inflammatory | Inhibition of leukotriene synthesis |
| Antimicrobial | Effective against multiple bacterial strains |
Detailed Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their anticancer activity in vitro. One derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, outperforming doxorubicin, a standard chemotherapy drug .
- Anti-inflammatory Study : In vivo models demonstrated that thiazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The structural framework of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, derivatives with similar structures have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that thiazole derivatives can possess broad-spectrum antimicrobial activity. The specific compound has shown efficacy against various microorganisms, including bacteria and fungi. For example, derivatives similar to this compound have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, exhibiting zones of inhibition that suggest strong antimicrobial effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Variations in substituents on the thiazole or piperazine rings can significantly alter the biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial efficacy by increasing the compound's reactivity towards biological targets .
Insecticidal Applications
The thiazole moiety is known for its role in developing synthetic insecticides. Compounds with similar structures have been utilized in agricultural chemistry due to their effectiveness against a range of pests while maintaining low toxicity to non-target organisms. The potential application of this compound as a green pesticide aligns with the growing demand for environmentally friendly agricultural solutions .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Reaction of 3-chloroaniline with thiourea derivatives to introduce the thiazole-amine linkage.
- Piperazine functionalization : Coupling of furan-2-carbonyl chloride to the piperazine ring under basic conditions (e.g., triethylamine) to form the 4-(furan-2-carbonyl)piperazine moiety .
- Final assembly : Amide bond formation or carbonylation to link the thiazole and piperazine subunits . Key intermediates are purified via column chromatography, with yields optimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazole and piperazine rings. Aromatic protons in the 3-chlorophenyl group appear as distinct doublets (~7.0–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the furan-carbonyl group .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related compounds (e.g., C–Cl bond geometry in ) .
Q. What in vitro assays are commonly used to evaluate the anticancer potential of such compounds?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC values).
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death.
- Kinase inhibition studies : ELISA-based assays assess inhibition of target kinases (e.g., EGFR or PI3K) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final compound during its synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation of the piperazine ring .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during thiazole ring closure .
- Purification : Gradient elution in HPLC (C18 column) resolves isomers, improving purity to >95% .
Q. How do structural modifications (e.g., varying substituents on the thiazole or piperazine rings) impact the compound's biological activity?
- Thiazole modifications : Replacing the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF) enhances kinase inhibition but reduces solubility .
- Piperazine substitutions : A bulkier substituent (e.g., cyclohexyl) in place of furan-2-carbonyl decreases blood-brain barrier permeability, as shown in pharmacokinetic studies of analogs .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with cytotoxicity trends .
Q. What computational methods are employed to predict the binding affinity of this compound with target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions).
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Calculates ΔG values for substituent effects on binding .
Q. How can researchers resolve contradictions in biological activity data reported across different studies?
- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times to minimize variability .
- Metabolic stability : Evaluate hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .
- Data normalization : Report IC values relative to positive controls (e.g., doxorubicin) to contextualize potency .
Q. What strategies are effective in minimizing by-product formation during the synthesis of the thiazole core?
- Protecting groups : Boc protection of the piperazine nitrogen prevents unwanted alkylation during thiazole ring formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing side reactions .
- By-product analysis : LC-MS monitors intermediates (e.g., thiourea derivatives) for real-time optimization .
Q. How does the presence of the furan-2-carbonyl group influence the compound's pharmacokinetic properties?
- Solubility : The furan ring’s hydrophobicity lowers aqueous solubility, necessitating formulation with cyclodextrins .
- Metabolism : CYP3A4-mediated oxidation of the furan moiety generates reactive intermediates, detected via metabolite profiling using LC-QTOF-MS .
- In silico predictions : SwissADME estimates a logP of ~3.2, indicating moderate membrane permeability .
Q. What experimental design principles are critical for evaluating this compound’s environmental impact in ecotoxicology studies?
- Tiered testing : Begin with Daphnia magna acute toxicity (EC), then progress to zebrafish embryo assays (OECD guidelines) .
- Biotic/abiotic degradation : HPLC-UV tracks compound persistence in soil/water matrices under simulated sunlight .
- Data integration : Use probabilistic modeling (e.g., Monte Carlo) to assess ecological risks across trophic levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
